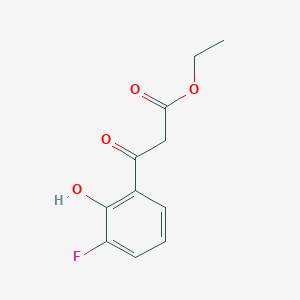
Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted phenyl ring and a hydroxy group, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 3-(3-Fluoro-2-oxophenyl)-3-oxopropanoate.
Reduction: Formation of Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its binding affinity and selectivity towards target enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-Fluoro-2-hydroxyphenyl)-3-oxopropanoate can be compared with similar compounds such as:
3-Fluoro-2-hydroxyacetophenone: Shares the fluoro and hydroxy substituents but lacks the ester group.
Ethyl 3-(2-Hydroxyphenyl)-3-oxopropanoate: Similar structure but without the fluoro substituent.
Ethyl 3-(3-Chloro-2-hydroxyphenyl)-3-oxopropanoate: Contains a chloro substituent instead of a fluoro group.
The presence of the fluoro group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C11H11FO4 |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
ethyl 3-(3-fluoro-2-hydroxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO4/c1-2-16-10(14)6-9(13)7-4-3-5-8(12)11(7)15/h3-5,15H,2,6H2,1H3 |
Clé InChI |
XLOPSZYLIVFHOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)

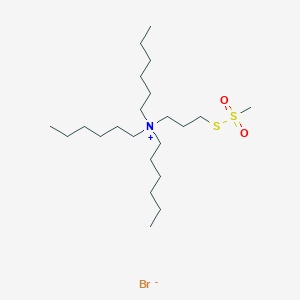

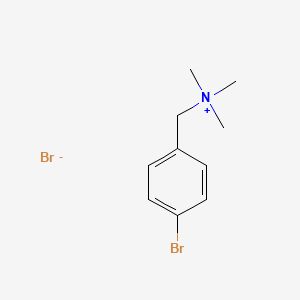
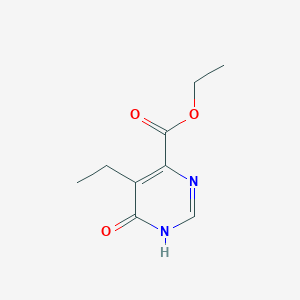


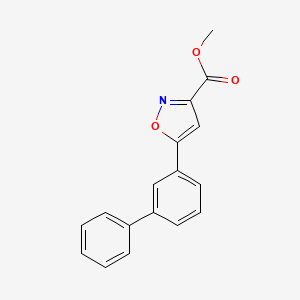
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
